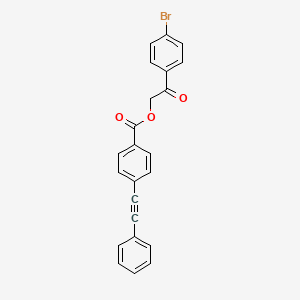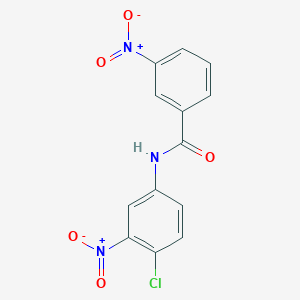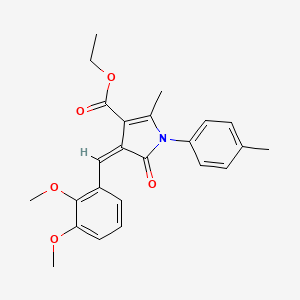
2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPEB belongs to the family of benzophenone derivatives and has a molecular formula of C24H17BrO2.
Wirkmechanismus
2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate acts as a partial agonist for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has a higher affinity for the D3 receptor than the D2 receptor, which is the primary target of current antipsychotic medications. This selectivity for the D3 receptor makes 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has been shown to increase dopamine release in the brain, which is associated with reward and motivation pathways. 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has also been shown to decrease cocaine self-administration in rats, suggesting its potential as an anti-addiction medication. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has advantages in lab experiments due to its high purity and selectivity for the D3 receptor. However, 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, more research is needed to fully understand the potential side effects of 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate.
Zukünftige Richtungen
For 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate research include investigating its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate and its potential side effects. The development of more effective synthesis methods and the optimization of 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate's solubility and stability will also be important for future research.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has shown potential in medicinal chemistry due to its ability to act as a selective ligand for the dopamine D3 receptor. This receptor is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has been studied as a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-phenylethynyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO3/c24-21-14-12-19(13-15-21)22(25)16-27-23(26)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMONHLEBDBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366862 | |
| Record name | STK136555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate | |
CAS RN |
5858-99-1 | |
| Record name | STK136555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4749293.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749298.png)
![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)

![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4749321.png)
![(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749327.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4749333.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)
![ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4749343.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)


